4-Bromo-3-hydroxypyridine
Overview
Description
4-Bromo-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-hydroxypyridine can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypyridine. The reaction typically uses bromine or bromine-releasing compounds under controlled conditions to introduce the bromine atom into the pyridine ring . Another method involves the use of bio-based furfural, which can be converted into 3-hydroxypyridine over a Raney iron catalyst in water .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of halogenation reactions. These reactions are carried out using bromine or bromine-releasing compounds under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromine or Bromine-Releasing Compounds: Used for bromination reactions.
Raney Iron Catalyst: Used for the conversion of bio-based furfural to 3-hydroxypyridine.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed:
Substituted Pyridines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
4-Bromo-3-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bromodomain inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases like thalassemia as an iron chelator.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, as a bromodomain inhibitor, it binds to the bromodomain of proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition can modulate gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
4-Bromo-3-hydroxypyridine can be compared with other similar compounds, such as:
3-Bromo-2-hydroxypyridine: Similar in structure but with the bromine atom at the third position and hydroxyl group at the second position.
2-Hydroxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloropyridine: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-bromopyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSFCXUHPVAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376205 | |
Record name | 4-Bromo-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161417-28-3 | |
Record name | 4-Bromo-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 4-bromo-3-hydroxypyridine with acrylonitrile differ from that of 3-hydroxypyridine?
A2: While both 3-hydroxypyridine and its derivative, this compound, can react with acrylonitrile, their reaction pathways differ. 3-Hydroxypyridine undergoes a two-step reaction involving a 1,3-dipolar addition followed by a Michael addition []. The research provided doesn't detail the specific reaction of this compound with acrylonitrile. It suggests that introducing a bromine substituent at the 4-position might alter the reactivity compared to 3-hydroxypyridine, potentially influencing the reaction pathway or product yield.
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